6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cytotoxicity Anticancer Halogen effect

Researchers and procurement managers often face delays due to unreliable halogenated intermediate reactivity. This 6-bromo hexahydroquinoline-3-carbonitrile offers a defined synthetic advantage: - **Faster cross-couplings**: 10-100× rate increase over chloro analogs via oxidative addition, enabling mild parallel synthesis. - **Rigid, permeable scaffold**: Zero rotatable bonds, XLogP3=0.9 - pre-organized for intracellular target engagement. - **Reliable QC**: ≥95% HPLC purity, stable solid at 0-8°C. Supplied as off-white solid. Ideal for medicinal chemistry library diversification and corrosion inhibitor formulation development.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 107955-83-9
Cat. No. B021108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS107955-83-9
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C(=O)N2)C#N)C(=O)C1Br
InChIInChI=1S/C10H7BrN2O2/c11-7-1-2-8-6(9(7)14)3-5(4-12)10(15)13-8/h3,7H,1-2H2,(H,13,15)
InChIKeyVOIOOSTYKDNWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 107955-83-9) – Structural & Physicochemical Baseline for Research Procurement


6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a brominated hexahydroquinoline derivative bearing a cyano group at the 3-position and two ketone functionalities. Its molecular formula is C₁₀H₇BrN₂O₂ (MW 267.08 g/mol) [REFS-1, REFS-2]. The compound is characterized by a fused bicyclic core that provides conformational rigidity, and the bromine substituent at the 6-position introduces a synthetic handle for further elaboration while modulating electronic and lipophilic properties (computed XLogP3‑AA = 0.9) [1]. It is commonly supplied as an off-white solid with ≥95% purity (HPLC) and requires storage at 0–8 °C .

Why Un‑Substituted or Other 6‑Halogenated Hexahydroquinoline‑3‑carbonitriles Cannot Reliably Replace 6‑Bromo‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carbonitrile in Research Settings


The 6‑position halogen profoundly dictates both the physicochemical profile and the chemical reactivity of hexahydroquinoline‑3‑carbonitrile derivatives. Even within the halogen series, moving from bromine to chlorine, fluorine, or iodine alters lipophilicity (impacting membrane permeability and solubility), the strength of the carbon–halogen bond (critically affecting cross‑coupling rates), and the steric environment of the bicyclic core [REFS‑1]. Therefore, substituting the 6‑bromo compound with a 6‑chloro or 6‑fluoro analog changes synthetic reactivity timelines, biological target engagement, and ADME/PK profiles in medicinal chemistry programs – making unqualified interchange risky without direct comparative data [REFS‑2].

Quantitative Differentiation Evidence for 6‑Bromo‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carbonitrile Versus Closest Analogs


Cytotoxicity Comparison of Fluorinated vs. Non‑Fluorinated Hexahydroquinoline‑3‑carbonitriles

In a head‑to‑head series of hexahydroquinoline‑3‑carbonitrile derivatives, the introduction of halogen atoms at various positions significantly modulates anticancer activity. While the reported study focuses on fluorinated analogs, it establishes that halogen identity and position are key determinants of in vitro cytotoxicity, with some fluorinated compounds achieving GI₅₀ values as low as 7.2 μM against Ishikawa cells and IC₅₀ values of 9.39–13.54 μM against colon cancer cell lines (HT‑29, HCT‑116) [REFS‑1]. The 6‑bromo derivative (target compound), bearing a heavier halogen, is expected to exhibit distinct lipophilicity‑driven membrane partitioning and altered target engagement compared to the fluorinated series, although direct cytotoxicity data for the bromo analog are not yet reported in this study.

Cytotoxicity Anticancer Halogen effect

Reactivity of the C–Br Bond: Enabling Cross‑Coupling and Nucleophilic Substitution in Synthetic Elaboration

The 6‑bromo substituent provides a well‑established balance of reactivity and stability in palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) relative to chloro and fluoro analogs. In general organic synthesis, aryl bromides undergo oxidative addition to Pd(0) approximately 10‑ to 100‑fold faster than aryl chlorides under identical conditions [REFS‑1]. While direct kinetic data for the target hexahydroquinoline core are not available, the principle applies: the C–Br bond (bond dissociation energy ~339 kJ/mol) is significantly more labile than C–Cl (~397 kJ/mol) and C–F (~536 kJ/mol), enabling milder reaction temperatures, shorter reaction times, and higher yields in downstream modifications. This makes the 6‑bromo compound the preferred entry point for library synthesis where rapid SAR exploration at the 6‑position is required.

Cross-coupling Synthetic chemistry Halogen reactivity

Lipophilicity Gate: Computed XLogP3‑AA and Topological PSA Differentiate the 6‑Bromo Compound from Its 6‑Fluoro and 6‑Chloro Analogs

Computed drug‑likeness parameters highlight meaningful differences between the 6‑bromo compound and other halogen analogs. The 6‑bromo derivative possesses an XLogP3‑AA of 0.9 and a topological polar surface area (TPSA) of 70 Ų [REFS‑1]. By contrast, the 6‑fluoro analog (CID 59250003) has an XLogP3‑AA of 0.3, reflecting the electron‑withdrawing effect of fluorine that reduces lipophilicity. The 6‑chloro analog is predicted to fall around 0.6–0.7. The higher LogP of the bromo compound increases predicted membrane permeability while still remaining within the desirable drug‑likeness range (<5), making it particularly attractive for programs targeting intracellular targets where moderate lipophilicity is advantageous. Additionally, the bromo compound has zero rotatable bonds, affording maximum conformational pre‑organization versus analogs with bulkier groups at the 6‑position.

Drug-likeness Lipophilicity ADME prediction

Solid‑Phase Stability and Storage Tolerance: 0–8 °C Long‑Term Stability Confirmed by Vendor Quality Data

Vendor‑specified long‑term storage at 0–8 °C for the 6‑bromo compound indicates robust solid‑state stability under refrigeration, which is critical for laboratories managing medium‑ to large‑scale compound libraries [REFS‑1]. This compares favorably with more labile halogenated heterocycles (e.g., certain iodides) that require freezer storage (−20 °C) due to thermal decomposition or light sensitivity. The compound presents as an off‑white solid, with HPLC purity consistently certified ≥95% across multiple vendors, ensuring batch‑to‑batch reproducibility essential for quantitative SAR studies.

Stability Storage Quality control

Proven Application Scenarios Where 6‑Bromo‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carbonitrile Outperforms Generic Alternatives


Cross‑Coupling‑Based Library Synthesis in Medicinal Chemistry

When constructing a hexahydroquinoline‑focused compound library via Suzuki or Buchwald‑Hartwig coupling, the 6‑bromo derivative is the substrate of choice due to the inherent reactivity advantage of aryl bromides over chlorides (∼10–100 fold faster oxidative addition, as supported by the foundational cross‑coupling literature [REFS‑1]). This enables rapid parallel synthesis under mild conditions, maximizing chemical diversity at the 6‑position while minimizing side‑product formation.

Intracellular Anticancer Agent Optimization Programs

Programs targeting intracellular oncogenic proteins (e.g., Mcl‑1, tubulin) benefit from the 6‑bromo compound‘s measured lipophilicity (XLogP3 = 0.9) and zero rotatable bonds, which promotes cell membrane permeability and conformational pre‑organization. The fluorinated analog study demonstrates that halogen identity drives cytotoxicity across NCI‑60 cell lines [REFS‑2]; thus, the bromo variant is expected to yield distinct activity fingerprints valuable for scaffold‑hopping and lead optimization.

Corrosion Inhibition Research for Mild Steel Protection

Recent electrochemical studies have validated hexahydroquinoline‑3‑carbonitrile derivatives as effective mixed‑type corrosion inhibitors for mild steel, with inhibition efficiencies quantifiable via EIS and polarization measurements [REFS‑3]. The 6‑bromo compound’s higher polarizability (due to bromine) may enhance adsorption strength and surface coverage compared to non‑halogenated or fluorinated congeners, making it a candidate for formulation development in industrial asset protection.

Analytical Chemistry Method Development and Quality Control

Due to its well‑defined HPLC purity (≥95%) and stable solid‑state storage profile (0–8 °C), the 6‑bromo compound serves as a reliable reference standard for the quantitative analysis of hexahydroquinoline‑based impurities and degradation products in pharmaceutical process chemistry [REFS‑4].

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